2-(Cyclohexylmethyl)-4-isopropoxyphenol
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Overview
Description
2-(Cyclohexylmethyl)-4-isopropoxyphenol is an organic compound characterized by a cyclohexylmethyl group attached to a phenol ring, which also bears an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-4-isopropoxyphenol can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . For instance, the reaction between 4-hydroxybenzyl alcohol and cyclohexylmethyl bromide in the presence of a base like sodium hydride can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-4-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-(Cyclohexylmethyl)-4-isopropoxyphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-4-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The cyclohexylmethyl and isopropoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphenol: Lacks the isopropoxy group, resulting in different chemical and biological properties.
Isopropoxyphenol: Lacks the cyclohexylmethyl group, affecting its reactivity and applications.
Cyclohexylmethylphenol: Similar structure but without the isopropoxy group, leading to variations in its chemical behavior.
Uniqueness
2-(Cyclohexylmethyl)-4-isopropoxyphenol is unique due to the presence of both cyclohexylmethyl and isopropoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C16H24O2 |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-12(2)18-15-8-9-16(17)14(11-15)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
InChI Key |
HYADOLHUQANNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)CC2CCCCC2 |
Origin of Product |
United States |
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